molecular formula C15H24O4 B3338601 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene CAS No. 1175543-03-9

2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene

Cat. No.: B3338601
CAS No.: 1175543-03-9
M. Wt: 268.35 g/mol
InChI Key: MMMVWBXLRFTTSV-HQRZJTNHSA-N
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Description

Contextualization of Drimane (B1240787) Sesquiterpenoids in Natural Product Chemistry

Drimane sesquiterpenoids are a large and diverse group of C15 natural products built from three isoprene (B109036) units. nih.gov They are characterized by a decahydronaphthalene (B1670005) skeleton. nih.gov First identified in plants, these compounds have since been discovered in a wide range of organisms, including fungi and marine invertebrates. nih.govresearchgate.net In the realm of natural product chemistry, drimane sesquiterpenoids are of significant interest due to their varied and often potent biological activities. researchgate.net Fungi, in particular, have proven to be a rich source of novel drimane structures over the past few decades. researchgate.net

Significance of Oxygenated Drimane Structures in Chemical Biology

The biological activity of drimane sesquiterpenoids is often dictated by the nature and position of oxygen-containing functional groups, such as hydroxyls, aldehydes, and ketones. nih.gov These oxygenated moieties can significantly influence the molecule's polarity, reactivity, and ability to interact with biological targets. The presence of multiple hydroxyl groups and a ketone function in 2α,9α,11-Trihydroxy-6-oxodrim-7-ene suggests a potential for a range of biological interactions, a key area of investigation in chemical biology. The antibacterial activity of terpenes, for instance, is often enhanced by the presence of oxygenated functional groups. nih.gov

Rationale for Dedicated Academic Research on 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

The dedicated academic research on 2α,9α,11-Trihydroxy-6-oxodrim-7-ene stems from the broader scientific interest in discovering novel bioactive compounds from natural sources, especially from underexplored environments like the marine ecosystem. The isolation of this specific compound from a marine-derived fungus, Aspergillus insuetus, highlights the potential of such organisms to produce unique chemical entities. The pursuit of new drimane sesquiterpenoids is driven by the diverse pharmacological activities exhibited by this class of compounds, including antimicrobial and cytotoxic effects.

Historical Overview of Research on Related Drimane Sesquiterpenoids

The history of drimane sesquiterpenoid research dates back to the mid-20th century with the isolation of drimenol (B159378) from the bark of Drimys winteri in 1959. nih.govwikipedia.org This discovery paved the way for the identification of a multitude of related compounds from various natural sources. nih.gov Early research focused on their isolation, structure elucidation, and initial bioactivity screening. Over the years, the field has evolved to include more in-depth studies on their biosynthesis, total synthesis, and mechanisms of action. Fungi, particularly of the genus Aspergillus, have emerged as a prolific source of drimane sesquiterpenoids in the last 20 to 30 years, contributing significantly to the expansion of this chemical family. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,6S,8aS)-4,6-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-9-5-11(18)12-13(2,3)6-10(17)7-14(12,4)15(9,19)8-16/h5,10,12,16-17,19H,6-8H2,1-4H3/t10-,12-,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVWBXLRFTTSV-HQRZJTNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(C[C@H](CC2(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Identification of Fungal Sources of 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene (e.g., Aspergillus insuetus)

This compound has been identified as a metabolite produced by the fungus Aspergillus insuetus. bohrium.com Notably, this compound has been isolated from strains of A. insuetus derived from marine environments. One such strain, designated OY-207, was isolated from the Mediterranean sponge Psammocinia sp. bohrium.com Another strain, BF-1613, has also been reported to produce drimane (B1240787) sesquiterpene esters. nih.gov The production of this and other structurally related drimane sesquiterpenoids by A. insuetus highlights the metabolic diversity of this fungal species and its potential as a source of novel natural products. nih.gov

Chromatographic Techniques for Isolation from Complex Biological Matrices

The isolation of this compound from crude fungal extracts necessitates the use of various chromatographic techniques to separate it from a multitude of other metabolites.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. Preparative and semi-preparative HPLC are frequently employed in the later stages of isolation to obtain the compound in high purity. researchgate.netnih.gov While specific HPLC parameters for this exact compound are not extensively detailed in all literature, the purification of related drimane sesquiterpenoids from Aspergillus species often involves the use of reversed-phase columns (e.g., C18) with gradient elution systems, typically consisting of water and acetonitrile (B52724) or methanol (B129727), sometimes with the addition of modifiers like formic acid to improve peak shape. researchgate.netnih.gov

Medium-Pressure Liquid Chromatography (MPLC) and flash chromatography serve as initial and intermediate purification steps. These techniques are used to fractionate the crude extract, separating compounds based on their polarity. For the isolation of drimane sesquiterpenoids, silica (B1680970) gel is a commonly used stationary phase, with mobile phase gradients typically composed of solvent systems like hexane-ethyl acetate (B1210297) or dichloromethane-methanol. researchgate.net This initial fractionation simplifies the mixture, allowing for more effective subsequent purification by HPLC.

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers an alternative to solid-support-based methods, thereby avoiding irreversible sample adsorption. springernature.com While a specific application of CCC for the isolation of this compound has not been explicitly detailed, it is a powerful technique for the separation of natural products, including sesquiterpenoids. The selection of a suitable biphasic solvent system is crucial for a successful separation in CCC.

Advanced Extraction Methodologies from Microbial Cultures

The initial step in isolating this compound involves extracting the compound from the fungal culture. Aspergillus insuetus is typically grown in a liquid fermentation medium. After a suitable incubation period, the culture broth is separated from the mycelium. The secondary metabolites, including the target compound, are then extracted from the culture medium using an organic solvent, most commonly ethyl acetate (EtOAc). bohrium.comnih.gov This liquid-liquid extraction partitions the compounds based on their solubility, with moderately polar compounds like drimane sesquiterpenoids being drawn into the organic phase. The resulting crude ethyl acetate extract is then concentrated to yield a complex mixture that is ready for chromatographic purification.

Table 1: Fungal Source and Extraction Details
CompoundFungal SourceExtraction SolventReference
This compoundAspergillus insuetus (OY-207)Ethyl Acetate bohrium.com
Table 2: Chromatographic Techniques for Drimane Sesquiterpenoid Isolation
TechniqueStationary PhaseTypical Mobile PhasePurpose
Flash ChromatographySilica GelHexane-Ethyl Acetate GradientInitial Fractionation
MPLCSilica GelDichloromethane-Methanol GradientIntermediate Purification
HPLCC18 (Reversed-Phase)Water-Acetonitrile/Methanol GradientFinal Purification

Biosynthetic Pathways and Metabolic Transformations

Proposed Biosynthetic Routes to Drimane (B1240787) Sesquiterpenoids from Farnesyl Diphosphate (B83284) (FPP)

The biosynthesis of all sesquiterpenoids, including the drimane class to which 2α,9α,11-Trihydroxy-6-oxodrim-7-ene belongs, begins with the linear C15 precursor, farnesyl diphosphate (FPP). researchgate.netacs.org The formation of the characteristic bicyclic drimane skeleton is a pivotal step, initiated by the protonation-dependent cyclization of FPP. nih.gov This complex carbocation-driven cascade is catalyzed by a class of enzymes known as terpene cyclases or synthases.

In fungi, the enzymes responsible for drimane biosynthesis have been identified as haloacid dehalogenase (HAD)-like proteins. nih.govnih.gov For instance, in the biosynthesis of astellolides in Aspergillus oryzae, the HAD-like terpene cyclase AstC catalyzes the initial cyclization of FPP. nih.gov Similarly, in Aspergillus calidoustus, the enzyme DrtB, also a HAD-like protein, is responsible for the formation of the drimane backbone. nih.gov These enzymes facilitate the intricate folding of the FPP molecule and orchestrate the series of bond formations that result in the decalin ring system characteristic of drimanes. The initial product of this cyclization is typically a drimenol (B159378) precursor, which then undergoes a series of oxidative modifications. nih.govnih.gov

Enzymatic Mechanisms Governing Cyclization and Oxidative Modifications in Drimane Biosynthesis

The enzymatic machinery responsible for the diversity of drimane sesquiterpenoids is multifaceted, involving not only terpene cyclases but also a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s). nih.govnih.gov Following the initial cyclization of FPP to form the drimane scaffold, these P450 enzymes introduce oxygen atoms at various positions on the hydrocarbon skeleton, leading to a vast array of hydroxylated, ketonized, and otherwise modified drimane structures. acs.orgnih.gov

The catalytic cycle of P450 enzymes is a well-established process that involves the activation of molecular oxygen to generate a highly reactive ferryl-oxo species. nih.gov This potent oxidizing agent is capable of breaking strong C-H bonds and introducing hydroxyl groups with high regio- and stereospecificity. nih.gov In the context of drimane biosynthesis, different P450s exhibit distinct specificities, allowing for the precise oxygenation of the drimane core at various carbon atoms. This enzymatic tailoring is a key driver of the chemical diversity observed within this class of natural products. researchgate.net

Specific Post-Cyclization Hydroxylations and Ketone Formation in 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Biosynthesis

The biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene from a drimenol precursor requires a series of specific oxidative modifications. While the precise enzymatic pathway in Aspergillus insuetus has not been fully elucidated, the characterization of homologous pathways in other Aspergillus species provides a strong predictive model.

A key enzyme in this process is likely a multifunctional cytochrome P450 monooxygenase. Research on the biosynthesis of drimane-type sesquiterpene esters in Aspergillus calidoustus has identified a P450 enzyme, DrtD, that is responsible for multiple oxidative steps. nih.gov DrtD catalyzes hydroxylations at positions C-6, C-9, and C-12 of the drimane skeleton. nih.gov Furthermore, this versatile enzyme is also capable of oxidizing the newly formed hydroxyl group at C-6 to a ketone. nih.gov This functionality directly accounts for the presence of the 9α-hydroxy and 6-oxo moieties in the target molecule.

The introduction of the 2α-hydroxyl group is likely catalyzed by a separate P450 enzyme with specificity for this position. While DrtD from A. calidoustus does not exhibit this activity, other fungal P450s are known to hydroxylate sesquiterpene skeletons at various positions. acs.orgnih.gov For example, the cytochrome P450 monooxygenase HPO from Hyoscyamus muticus has been shown to catalyze successive hydroxylations at the C-2 position of a spirane sesquiterpene substrate. nih.gov It is therefore highly probable that a distinct P450 in Aspergillus insuetus is responsible for the 2α-hydroxylation of a drimane intermediate. The 11-hydroxy group is also likely installed by a P450-mediated reaction.

The proposed biosynthetic pathway for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is summarized in the table below, highlighting the key enzymatic transformations:

StepPrecursorProductEnzyme Class (Proposed)
1Farnesyl Diphosphate (FPP)DrimenolTerpene Cyclase (HAD-like)
2Drimenol9α-HydroxydrimenolCytochrome P450 Monooxygenase
39α-Hydroxydrimenol2α,9α-DihydroxydrimenolCytochrome P450 Monooxygenase
42α,9α-Dihydroxydrimenol2α,9α,11-TrihydroxydrimenolCytochrome P450 Monooxygenase
52α,9α,11-Trihydroxydrimenol2α,9α,11-Trihydroxy-6-oxodrim-7-eneCytochrome P450 Monooxygenase

This table represents a proposed pathway based on characterized enzymes in related fungal species.

Investigating Biotransformation Pathways of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene in Model Organisms (non-human)

While specific studies on the biotransformation of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene are limited, research on related drimane sesquiterpenoids in fungi provides valuable insights into their metabolic fate. Fungal cultures are frequently used as model systems to study the biotransformation of natural products, as they possess a diverse array of enzymes capable of modifying complex molecules.

For instance, the fungus Cladosporium antarcticum has been shown to biotransform drimendiol, a related drimane diol. researchgate.net This transformation resulted in the production of 9α-hydroxydrimendiol and 3β-hydroxydrimendiol, demonstrating the capacity of this fungus to introduce hydroxyl groups at specific positions on the drimane skeleton. researchgate.net Such studies highlight the potential for microbial systems to further metabolize 2α,9α,11-Trihydroxy-6-oxodrim-7-ene through additional hydroxylations, oxidations, or conjugations. These biotransformation pathways are of significant interest as they can lead to the generation of novel derivatives with potentially altered biological activities.

Genetic and Genomic Approaches to Unraveling Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.gov This genomic organization facilitates the co-regulation of all the genes necessary for the production of a particular compound. The identification and characterization of these BGCs are powerful tools for understanding and engineering the biosynthesis of natural products.

For drimane sesquiterpenoids in Aspergillus species, BGCs containing a terpene cyclase, cytochrome P450s, and other tailoring enzymes have been identified. nih.govnih.gov For example, the drt gene cluster in Aspergillus calidoustus contains the genes for the drimenol cyclase (DrtB) and the multifunctional P450 (DrtD), among others. nih.gov Genome mining approaches, which involve searching genomic databases for sequences homologous to known biosynthetic genes, have become a primary method for discovering new BGCs. nih.gov The identification of a putative drimane sesquiterpenoid BGC in the genome of Aspergillus insuetus would provide a genetic blueprint for the biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene. Subsequent functional characterization of the genes within this cluster would definitively elucidate the enzymatic steps involved in its formation.

The table below lists the key enzymes and their functions that are typically found in drimane sesquiterpenoid biosynthetic gene clusters:

EnzymeGene (example)Function
Terpene CyclaseDrtBCyclization of FPP to drimenol
Cytochrome P450DrtDHydroxylation and oxidation of the drimane skeleton
FAD-binding OxidoreductaseDrtCFurther oxidation of hydroxyl groups
AcyltransferaseDrtEEsterification of the drimane core
Polyketide SynthaseDrtASynthesis of polyketide side chains for esterification

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

While 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is a known natural product isolated from the marine-derived fungus Aspergillus insuetus, its total synthesis has not been extensively reported, underscoring the complexity of the molecule. medchemexpress.combiocat.com Approaches to its synthesis are therefore discussed in the context of strategies developed for other drimane-type sesquiterpenoids, which lay the groundwork for a potential synthesis of this specific target. rsc.org

The total synthesis of a molecule like 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is fraught with challenges, primarily centered on the precise control of stereochemistry and the regioselective introduction of oxygen functional groups.

Stereocontrol: The drimane (B1240787) skeleton is characterized by a trans-fused decalin core. nih.gov The target molecule possesses five stereocenters, requiring a high degree of stereocontrol to obtain the desired diastereomer. Key strategies to address this include:

Chiral Pool Synthesis: Utilizing readily available chiral natural products, such as sclareolide (B1681565), as starting materials to provide a pre-existing stereochemical framework. nih.govnsf.gov

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

Substrate-Controlled Reactions: Leveraging the existing stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

Enzymatic Reactions: Using enzymes, such as cytochrome P450 variants, to perform highly regio- and stereoselective C-H oxidations, which can be instrumental in installing hydroxyl groups at specific positions. chemrxiv.org

Functional Group Installation: The molecule features three hydroxyl groups at the C-2 (α), C-9 (α), and C-11 positions, a ketone at C-6, and a double bond at C-7. Introducing these functionalities onto the drimane core with the correct regiochemistry is a significant hurdle. Modern synthetic methods, such as late-stage C-H functionalization, are being explored to overcome the limitations of traditional functional group interconversions. Reductive cyclizations mediated by reagents like samarium(II) iodide have also proven effective for constructing polycyclic systems while simultaneously installing desired oxygenation patterns. nih.gov

Synthetic ChallengePotential StrategyRationale
Trans-Decalin Core Cationic Polyene CyclizationBiomimetic approach that can form multiple C-C bonds and set stereocenters in a single cascade.
Stereocenter at C-9 Acid-mediated EpimerizationCan be used to invert stereochemistry at C-9 from a more readily available precursor like sclareolide. nih.govchemrxiv.org
Hydroxylation at C-2 & C-11 Directed C-H Oxidation / Enzymatic HydroxylationOffers high regioselectivity and stereoselectivity, avoiding complex protecting group manipulations. chemrxiv.org
Ketone at C-6 Allylic OxidationSelective oxidation of an allylic C-H bond adjacent to the C-7 double bond.

A retrosynthetic analysis of the drimane skeleton provides a logical roadmap for its synthesis. The biosynthetic pathway, which involves the cyclization of farnesyl pyrophosphate (FPP), serves as a powerful inspiration for synthetic strategies. nih.govresearchgate.net

A common retrosynthetic disconnection strategy for the drimane core involves a biomimetic cyclization of an acyclic polyene precursor, such as a derivative of farnesol. nih.govresearchgate.net This key step would form the bicyclic decalin system. Further disconnections would involve simplifying the side chain and removing the oxygen functionalities to arrive at a simple, commercially available starting material.

A General Retrosynthetic Scheme for the Drimane Core:

Functional Group Interconversion (FGI): The hydroxyl and ketone groups on the target molecule are envisioned as arising from the oxidation of a simpler drimane precursor, such as drimenol (B159378).

C-C Bond Disconnection (Cyclization): The trans-decalin ring system is disconnected via a retro-cyclization reaction, breaking key C-C bonds to reveal an acyclic triene precursor. This step is the reverse of the proposed biomimetic cyclization.

Simplification: The acyclic precursor is further simplified to arrive at smaller, readily available building blocks.

This analysis highlights that the core challenge lies in controlling the stereochemical outcome of the cyclization step and the subsequent regioselective functionalization of the bicyclic skeleton.

Semi-synthetic Modifications and Analog Generation from Precursors

Given the challenges of total synthesis, a more common and practical approach to obtaining drimane derivatives is through the semi-synthesis from abundant natural precursors. nih.gov Natural products like polygodial and drimenol, which can be isolated in significant quantities from plant sources, serve as versatile starting materials for chemical modification. nih.govnih.govnih.gov

The multiple functional groups on 2α,9α,11-Trihydroxy-6-oxodrim-7-ene and related drimanes offer numerous handles for chemical modification. Selective derivatization allows for the systematic exploration of the chemical space around the core structure.

Hydroxyl Groups: The target molecule has a primary hydroxyl group at C-11 and two secondary hydroxyl groups at C-2 and C-9. The primary alcohol at C-11 is typically more reactive and can be selectively esterified or etherified under controlled conditions. The secondary alcohols can be acylated or oxidized to the corresponding ketones.

Ketone Functionality: The C-6 ketone can be reduced to a secondary alcohol, creating a new stereocenter and a new site for derivatization. It can also undergo reactions typical of ketones, such as the formation of imines or hydrazones.

Functional GroupReaction TypePotential Product
C-11 Primary Hydroxyl EsterificationC-11 Acetate (B1210297)/Benzoate
C-2/C-9 Secondary Hydroxyl Oxidation (e.g., with PDC)C-2/C-9 Ketone
C-6 Ketone Reduction (e.g., with NaBH₄)C-6 Hydroxyl
C-6 Ketone AcetalizationC-6 Ethylene Ketal
Multiple Hydroxyls Acylation (e.g., with Ac₂O)Per-acetylated derivative

Epimerization, the selective inversion of a single stereocenter in a molecule with multiple chiral centers, is a powerful tool for generating structural diversity. In the drimane series, stereocenters adjacent to carbonyl groups are particularly susceptible to epimerization under acidic or basic conditions.

For example, the C-9 stereocenter in sclareolide has been shown to undergo efficient acid-mediated epimerization, providing access to the less common trans-syn-fused drimane skeleton. nih.govchemrxiv.org Similarly, polygodial can be epimerized to isotadeonal (B1246635) in the presence of a base. mdpi.com For a molecule like 2α,9α,11-Trihydroxy-6-oxodrim-7-ene, the stereocenter at C-5, being alpha to the C-6 ketone, could potentially be epimerized under basic conditions. This would allow for the synthesis of analogs with a cis-fused decalin ring system, significantly altering the three-dimensional shape of the molecule and potentially its biological activity.

Development of Focused Libraries of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Analogues for Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing analogs of a natural product is to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the molecule and assessing the impact on a specific biological activity, researchers can identify the key structural features (the "pharmacophore") responsible for its effects.

A focused library of analogs based on the 2α,9α,11-Trihydroxy-6-oxodrim-7-ene scaffold would be designed to probe the importance of each functional group. This involves creating small, curated sets of compounds where one specific feature is varied while the rest of the molecule remains constant. Synthetic biology platforms are also emerging as a method to rationally modify and produce libraries of active drimane-type compounds. semanticscholar.org

Example Design for a Focused SAR Library:

Position of ModificationR Group VariationRationale for Study
C-11 (R¹) -OH, -OAc, -OBz, -OMe, -HProbes the importance of hydrogen bond donor/acceptor ability and steric bulk at the primary position.
C-2 (R²) α-OH, =O, β-OH, α-OAcInvestigates the role of the stereochemistry and nature of the substituent at C-2.
C-9 (R³) α-OH, =O, α-OAcExamines the necessity of the hydroxyl group at the ring junction.
C-6 (R⁴) =O, α-OH, β-OHDetermines the influence of the carbonyl group versus a hydroxyl group of differing stereochemistry.

By synthesizing and testing compounds from such a library, a detailed understanding of the SAR for this class of drimane sesquiterpenoids can be established, guiding the design of future analogs with improved properties. researchgate.net

Advanced Structural Elucidation and Spectroscopic Research Methodologies

Chiroptical Spectroscopies for Stereochemical Research

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used in the structural elucidation of chiral molecules. It measures the variation of optical rotation as a function of the wavelength of plane-polarized light. scribd.comwikipedia.org In the vicinity of an absorption band of a chromophore, the ORD curve exhibits a characteristic anomalous dispersion known as the Cotton effect. bhu.ac.inyoutube.com The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore, providing valuable insights into the absolute configuration and conformation of the molecule. scribd.comlibretexts.org

For 2α,9α,11-Trihydroxy-6-oxodrim-7-ene, the key chromophore responsible for a predictable Cotton effect is the α,β-unsaturated ketone system within the drimane (B1240787) core. nih.govnih.gov The n→π* electronic transition of the carbonyl group, typically occurring in the 300-350 nm region, is optically active and gives rise to a distinct Cotton effect in ORD spectroscopy. libretexts.org While specific experimental ORD data for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is not extensively reported in publicly accessible literature, the stereochemical implications can be analyzed based on established principles, such as the Octant Rule for α,β-unsaturated ketones.

The Octant Rule provides an empirical method to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. For the 6-oxodrim-7-ene skeleton, the conformation of the B ring, which contains the enone chromophore, is crucial. The known trans-fusion of the decalin ring system in drimane sesquiterpenoids provides a rigid framework for this analysis.

A detailed ORD study would involve measuring the molar rotation [Φ] across a range of wavelengths, particularly spanning the n→π* absorption maximum of the enone chromophore. The resulting data would be presented as an ORD curve, plotting molar rotation against wavelength.

Detailed Research Findings

Although specific experimental ORD data for the title compound is sparse, a hypothetical representation of an ORD curve for a related drimane enone can illustrate the expected features. A compound with a positive Cotton effect would show a curve starting from a positive rotation at longer wavelengths, rising to a peak, then rapidly dropping to a trough at shorter wavelengths. A negative Cotton effect would display the inverse behavior. libretexts.org

The analysis of such a curve would provide the following key parameters:

Peak: The wavelength (λ_peak) and molar rotation ([Φ]_peak) of the maximum positive rotation.

Trough: The wavelength (λ_trough) and molar rotation ([Φ]_trough) of the maximum negative rotation.

Amplitude: The algebraic difference between the molar rotation at the peak and the trough, which indicates the strength of the Cotton effect.

Crossover Point: The wavelength at which the molar rotation is zero, which closely corresponds to the λ_max of the chromophore's absorption in UV-Vis spectroscopy.

The sign of the Cotton effect (positive or negative) is determined by whether the peak occurs at a longer wavelength than the trough. youtube.com This sign is directly correlated with the absolute configuration of the molecule.

Table 1. Hypothetical Optical Rotatory Dispersion Data for a Drimane Enone Exhibiting a Positive Cotton Effect.
Wavelength (nm)Molar Rotation [Φ] (degrees cm²/dmol)Description
400+1500Background Rotation
345+4500Peak
3200Crossover Point
305-3500Trough
280-1000Background Rotation

This table is a hypothetical representation for illustrative purposes, demonstrating the typical features of a positive Cotton effect that could be expected from an ORD analysis of a chiral α,β-unsaturated ketone like a 6-oxodrim-7-ene derivative.

Biological Activities and Mechanistic Investigations in Research Models

Cellular and Molecular Mechanisms of Action of 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene

Comprehensive investigations into the cellular and molecular workings of this compound have not been published. While the broader class of drimane (B1240787) sesquiterpenoids, to which this compound belongs, has been a subject of scientific inquiry for its potential biological effects, specific data for this particular molecule is absent.

Interaction with Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

There is no available research documenting the effects of this compound on major intracellular signaling pathways such as NF-κB, MAPK, or PI3K/Akt. Studies that would elucidate its potential to modulate these critical cellular communication networks have not been reported.

Modulation of Gene Expression and Protein Synthesis Pathways

Information regarding the ability of this compound to alter gene expression or interfere with protein synthesis pathways is currently not present in the scientific literature.

Identification and Characterization of Putative Molecular Targets (e.g., receptors, enzymes, kinases)

The specific molecular targets of this compound remain unidentified. There are no published studies that have pinpointed its interactions with receptors, enzymes, or kinases.

Investigations into Membrane Integrity and Ion Channel Modulation

Research into the effects of this compound on cell membrane integrity or its potential to modulate ion channels has not been documented.

In Vitro Pharmacological Profiling in Cellular Models

Detailed pharmacological profiling of this compound in various cellular models is not available in published literature.

Cytostatic and Cytotoxic Effects on Defined Cancer Cell Lines (mechanistic studies, not therapeutic)

While many natural products are screened for their potential cytostatic and cytotoxic effects against cancer cell lines, no such data has been published for this compound. Therefore, there are no mechanistic studies or data tables detailing its impact on the growth or viability of specific cancer cell lines.

Anti-inflammatory Modulatory Effects in Cellular Inflammation Models

There is a lack of specific research on the anti-inflammatory effects of this compound in cellular inflammation models. However, studies on other drimane-type sesquiterpenoids isolated from various fungal sources have demonstrated anti-inflammatory potential. For instance, some drimane sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common in vitro model for inflammation. mdpi.comrsc.orgnih.gov Additionally, certain drimane-type sesquiterpenoids have demonstrated inhibitory effects on pro-inflammatory mediators in microglia cells. tandfonline.comresearchgate.netnih.gov These findings suggest that compounds with a drimane skeleton may possess anti-inflammatory properties, but further investigation is required to determine if this compound shares these activities.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., fungi, bacteria) in Culture

Specific data on the antimicrobial activity of this compound against pathogenic fungi and bacteria is not available in the reviewed literature. Nevertheless, the drimane sesquiterpenoid class of compounds is known for its antimicrobial properties. mdpi.comnih.govresearchgate.net Various drimane sesquiterpenes have exhibited activity against a range of bacteria, including both Gram-positive and Gram-negative strains. mdpi.comacs.org Antifungal activity against various pathogenic fungi has also been reported for this compound class. mdpi.comnih.govmicrobialcell.com Furthermore, other metabolites isolated from Aspergillus insuetus have demonstrated antimicrobial, particularly antifungal, activities against pathogens such as Candida albicans. nih.gov

Investigation of Effects on Cellular Differentiation and Apoptosis Induction

Direct studies investigating the effects of this compound on cellular differentiation and apoptosis induction have not been identified. However, research on other drimane sesquiterpenoids has indicated potential cytotoxic and apoptosis-inducing effects in various cancer cell lines. For example, some drimanes have been shown to induce changes in mitochondrial membrane permeability and chromatin condensation, which are characteristic features of apoptosis. mdpi.comresearchgate.net The induction of caspases, key enzymes in the apoptotic pathway, has also been observed with certain drimane derivatives. nih.gov These studies suggest a potential role for drimane sesquiterpenoids in the regulation of cell death pathways, though specific data for this compound is absent.

Preclinical In Vivo Studies in Non-Human Animal Models

A thorough review of the available scientific literature reveals a lack of preclinical in vivo studies conducted on this compound in non-human animal models.

Mechanistic Investigations of Biological Effects in Animal Models (e.g., inflammation models, disease models)

No published studies were found that investigate the mechanistic effects of this compound in animal models of inflammation or other diseases.

Research on Pharmacokinetic and Pharmacodynamic Profiles in Animal Models (e.g., absorption, distribution, metabolism, excretion studies)

There is no available data from animal models detailing the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic profiles of this compound.

Advanced Analytical and Bioanalytical Methodologies for Research

Development of Quantitative Assays for 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene in Research Samples

Quantitative analysis is fundamental to understanding the properties and potential applications of this compound. The development of robust and sensitive assays is a primary focus in the analytical research of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of natural products in complex matrices due to its high selectivity and sensitivity. nih.govmdpi.com While a specific, validated LC-MS/MS method for this compound is not yet widely published, a hypothetical method can be proposed based on established protocols for other sesquiterpenoids. nih.govnih.gov

An ultra-performance liquid chromatography (UPLC) system coupled with a tandem quadrupole mass spectrometer would be the platform of choice. nih.gov Separation would likely be achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) (B). nih.govmdpi.com

For detection, electrospray ionization (ESI) in positive mode would likely be employed. The instrument would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The selection of precursor and product ions would be optimized by direct infusion of a standard solution of this compound into the mass spectrometer.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
ParameterCondition
Chromatographic ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of semi-volatile and volatile compounds. However, the presence of multiple hydroxyl groups in this compound makes it non-volatile and necessitates a derivatization step to increase its volatility and thermal stability. nih.govnih.gov

A common derivatization approach for hydroxylated compounds is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. nih.gov Acetylation with reagents such as acetic anhydride (B1165640) is another possibility that protects thermally unstable hydroxyl groups. mdpi.com

Following derivatization, the resulting trimethylsilyl (B98337) or acetyl ethers of this compound can be separated on a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column. Mass spectrometric detection would be performed in electron ionization (EI) mode, and quantification could be achieved using selected ion monitoring (SIM). mdpi.com

Metabolite Identification and Profiling in Biological Systems (non-human)

Understanding the metabolic fate of this compound is crucial for its further development in research applications. Metabolite identification and profiling are typically conducted in non-human biological systems, such as in vitro fungal cultures or animal models. nih.govmicrobialcell.com

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a key technique for these studies. mdpi.com By comparing the metabolic profiles of control samples with those treated with this compound, potential metabolites can be identified based on their accurate mass and isotopic patterns. nih.gov Further structural elucidation of these metabolites can be achieved through tandem mass spectrometry (MS/MS) fragmentation studies and by using nuclear magnetic resonance (NMR) spectroscopy on isolated metabolites. acs.orgmdpi.com

For instance, in a study of the fungus Aspergillus fumigatus, UPLC-MS-qTOF was used to investigate secondary metabolite profiles. nih.gov A similar approach could be applied to identify metabolites of this compound in Aspergillus insuetus cultures.

Method Validation and Quality Control for Research Applications

For any quantitative assay to be considered reliable, it must undergo a thorough validation process. nih.govwjarr.com Method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net The key parameters for validation, based on guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.comresearchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 2: Typical Method Validation Parameters for a Quantitative Assay
ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (Recovery)80-120%
Precision (RSD)≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1

Potential Applications in Research and Lead Compound Development Pre Clinical Focus

2α,9α,11-Trihydroxy-6-oxodrim-7-ene as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given the established bioactivities of the drimane (B1240787) class of molecules, 2α,9α,11-Trihydroxy-6-oxodrim-7-ene could be employed to investigate various cellular pathways. For instance, drimane sesquiterpenoids have been shown to exhibit inhibitory potential in the NF-κB pathway, a key regulator of inflammatory responses. mdpi.com The subject compound could be utilized in cell-based assays to elucidate its specific molecular targets within this or other signaling cascades.

The utility of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene as a chemical probe is contingent on a thorough understanding of its structure-activity relationships. The presence of three hydroxyl groups at the 2α, 9α, and 11 positions provides multiple points for potential interaction with biological macromolecules. Studies involving analogs of this compound, where each hydroxyl group is systematically removed or modified, would be invaluable in identifying the key pharmacophoric features responsible for its biological effects.

Table 1: Potential Research Applications of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene as a Chemical Probe
Research AreaPotential ApplicationExperimental Approach
InflammationInvestigate the role of specific signaling pathways (e.g., NF-κB) in inflammatory diseases.Cell-based reporter assays, Western blotting for key signaling proteins.
OncologyExplore the cytotoxic effects on various cancer cell lines and identify molecular targets.Cell viability assays (e.g., MTT), apoptosis assays, target identification studies (e.g., affinity chromatography).
Infectious DiseasesElucidate the mechanism of antifungal or antibacterial activity.Minimum inhibitory concentration (MIC) assays, mechanism of action studies (e.g., cell wall or membrane disruption assays).

Strategies for Lead Compound Development and Optimization Based on Drimane Scaffold

The drimane scaffold serves as a "privileged structure," a molecular framework that is able to bind to multiple biological targets. mdpi.com This makes 2α,9α,11-Trihydroxy-6-oxodrim-7-ene an attractive starting point for lead compound development. Optimization strategies would focus on enhancing its potency, selectivity, and pharmacokinetic properties.

One common strategy is side-chain decoration, where the core drimane scaffold is retained while the functional groups are modified. arxiv.org For 2α,9α,11-Trihydroxy-6-oxodrim-7-ene, the hydroxyl groups are prime candidates for such modifications. Esterification or etherification of these groups could modulate the compound's lipophilicity, which in turn can affect its cell permeability and metabolic stability.

Another approach is scaffold hopping, where the drimane core is replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of the key functional groups. arxiv.org This can lead to the discovery of novel chemotypes with improved drug-like properties.

Table 2: Lead Optimization Strategies for the Drimane Scaffold
StrategyDescriptionPotential Outcome
Side-Chain ModificationChemical modification of the hydroxyl and keto groups of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene.Improved potency, selectivity, and pharmacokinetic properties.
Scaffold HoppingReplacing the drimane core with a different scaffold while maintaining the spatial orientation of key functional groups.Discovery of novel chemical series with potentially better intellectual property positions and drug-like properties.
Fragment-Based Drug DiscoveryIdentifying small molecular fragments that bind to the target of interest and then growing or linking them to build a more potent lead compound.Generation of highly efficient ligands with good physicochemical properties.

Derivatization for Enhanced Research Utility (e.g., fluorescent tagging, affinity probes)

To further enhance the utility of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene as a research tool, it can be derivatized to create chemical probes for specific applications. The presence of hydroxyl groups provides convenient handles for the attachment of reporter groups such as fluorescent dyes or affinity tags.

Fluorescent Tagging: A fluorescent dye, such as a rhodamine or BODIPY derivative, could be covalently attached to one of the hydroxyl groups. rsc.orgmdpi.com The resulting fluorescent probe would allow for the visualization of the compound's subcellular localization and its interactions with cellular components using techniques like fluorescence microscopy. The choice of linker between the drimane scaffold and the fluorophore would be critical to ensure that the biological activity of the parent compound is not significantly compromised.

Affinity Probes: An affinity probe can be created by attaching a biotin (B1667282) tag to the molecule. sigmaaldrich.com Biotin's high affinity for streptavidin can be exploited for the enrichment and identification of the compound's binding partners from complex biological samples. nih.gov This is a powerful method for target deconvolution. The hydroxyl groups on 2α,9α,11-Trihydroxy-6-oxodrim-7-ene could be derivatized with a biotinylating reagent containing a linker arm to minimize steric hindrance. sigmaaldrich.com

Table 3: Derivatization Strategies for Enhanced Research Utility
DerivatizationReporter GroupApplicationKey Consideration
Fluorescent TaggingRhodamine, BODIPY, etc.Visualization of subcellular localization and target engagement.Preservation of biological activity; choice of linker.
Affinity ProbesBiotinIdentification of protein binding partners (target deconvolution).Inclusion of a spacer arm to minimize steric hindrance.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Targets and Polypharmacological Profiles

A significant gap in our understanding of 2α,9α,11-trihydroxy-6-oxodrim-7-ene is the lack of comprehensive knowledge about its biological targets and its potential to interact with multiple targets, a concept known as polypharmacology. Drimane (B1240787) sesquiterpenoids, as a class, are known to exhibit a wide range of biological activities, suggesting that this specific compound may also possess valuable pharmacological properties. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comcjnmcpu.comnih.gov

Future research should focus on systematic screening to identify the molecular targets of 2α,9α,11-trihydroxy-6-oxodrim-7-ene. This could involve a combination of experimental and computational approaches. Investigating its effects on various cell lines and enzyme assays could reveal potential anticancer, anti-inflammatory, or antimicrobial activities. mdpi.commdpi.comekb.eg The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a desirable attribute for therapeutic agents, particularly in complex diseases. mdpi.com Unraveling the polypharmacological profile of this compound could therefore open up new therapeutic avenues.

Table 1: Potential Biological Activities of Drimane Sesquiterpenoids for Future Investigation of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

Potential Biological Activity Examples from Related Drimane Sesquiterpenoids Potential Therapeutic Areas
Anti-inflammatoryInhibition of nitric oxide (NO) production, modulation of the NF-κB pathway. nih.govmdpi.comInflammatory disorders, autoimmune diseases.
α-Glucosidase InhibitionStrong inhibitory effects on α-glucosidase. nih.govmdpi.comType 2 diabetes.
AntifungalActivity against various fungal pathogens. researchgate.netnih.govFungal infections.
CytotoxicActivity against various cancer cell lines. mdpi.comnih.govOncology.
NeurotrophicInduction of neurotrophin expression. nih.govNeurodegenerative diseases.

Exploration of Alternative Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of secondary metabolites in fungi is often governed by gene clusters. semanticscholar.orgbiorxiv.orgrsc.org A recent study on Aspergillus insuetus has revealed the presence of branching meroterpenoid biosynthetic pathways involving multiple terpene cyclases. nih.gov This discovery provides a crucial starting point for investigating the specific biosynthetic pathway of 2α,9α,11-trihydroxy-6-oxodrim-7-ene.

Future research should aim to identify and characterize the complete biosynthetic gene cluster responsible for its production. This would involve genome sequencing of the producing strain and functional characterization of the genes within the identified cluster. Understanding the biosynthetic pathway will pave the way for metabolic engineering strategies to improve the production yield. oup.comnih.govpnas.orgrsc.org This could involve overexpressing key biosynthetic genes, knocking out competing pathways, or introducing the entire pathway into a heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae for more controlled and scalable production. mdpi.comfrontiersin.org

Table 2: Potential Key Enzymes in the Biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

Enzyme Class Potential Function in Biosynthesis Research Focus
Terpene CyclaseCatalyzes the initial cyclization of farnesyl diphosphate (B83284) to form the drimane skeleton.Identification and characterization of the specific terpene cyclase involved.
Cytochrome P450 MonooxygenasesIntroduce hydroxyl groups at specific positions (C2, C9, C11).Functional analysis to determine the regiospecificity of the hydroxylation steps.
Dehydrogenases/OxidasesCatalyze the oxidation at C6 to form the oxo group.Elucidation of the specific enzymes responsible for the oxidation.
Regulatory ProteinsControl the expression of the biosynthetic genes.Identification of transcription factors and other regulatory elements.

Advanced In Silico Modeling for Mechanistic Prediction and Target Validation

In silico modeling and computational approaches are powerful tools to accelerate the discovery and understanding of natural products. mdpi.comnih.govnih.govbiorxiv.org For 2α,9α,11-trihydroxy-6-oxodrim-7-ene, where experimental data is scarce, in silico methods can provide valuable initial insights.

Future research should employ a range of computational techniques. Molecular docking studies can be used to predict potential protein targets by virtually screening the compound against libraries of known protein structures. Pharmacophore modeling can help to identify the key structural features responsible for its potential biological activity. Furthermore, molecular dynamics simulations can be used to study the binding stability and interactions of the compound with its predicted targets at an atomic level. These computational predictions can then guide and prioritize experimental validation, making the research process more efficient. cancerbiomed.org

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

A systems biology approach, integrating various "omics" technologies, can provide a holistic view of the biological effects and production of 2α,9α,11-trihydroxy-6-oxodrim-7-ene. caister.comnih.gov This involves studying the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound or during its production.

Future research should utilize these omics approaches to understand the regulation of the biosynthetic pathway in Aspergillus insuetus under different culture conditions. biorxiv.orgnih.gov For instance, transcriptomics can reveal how the expression of the biosynthetic gene cluster is regulated, while metabolomics can identify other related metabolites produced by the fungus. researchgate.netnih.govsemanticscholar.orgfrontiersin.org When studying the compound's biological activity, proteomics and metabolomics can help to identify the cellular pathways that are perturbed, providing clues about its mechanism of action and potential off-target effects.

Sustainable Production and Green Chemistry Approaches for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

The sustainable supply of natural products is a critical aspect of their development as therapeutic agents. Relying on the isolation from the native fungal strain may not be economically viable or environmentally friendly in the long term. rsisinternational.orgresearchgate.netnih.govyoutube.comyoutube.com

Future research should focus on developing sustainable production methods for 2α,9α,11-trihydroxy-6-oxodrim-7-ene. As mentioned earlier, metabolic engineering of the native producer or heterologous expression in a suitable host are promising strategies. Additionally, principles of green chemistry should be applied throughout the production and purification process. hilarispublisher.comhilarispublisher.comopenaccessjournals.comnih.govpnas.org This includes the use of environmentally benign solvents for extraction, minimizing energy consumption, and reducing waste generation. Exploring biocatalysis for specific chemical modifications could also be a more sustainable alternative to traditional chemical synthesis.

Conclusion of Academic Research on 2alpha,9alpha,11 Trihydroxy 6 Oxodrim 7 Ene

Summary of Key Academic Contributions and Discoveries

The primary academic contribution concerning 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene is its isolation and structure elucidation. This drimane (B1240787) sesquiterpenoid was identified as a known compound during an investigation of the secondary metabolites produced by the marine-derived fungus Aspergillus insuetus (OY-207). nih.gov This fungus was itself isolated from the Mediterranean sponge Psammocinia sp. The structure of this compound was determined using spectroscopic methods. nih.gov

In the same study, several other novel and known terpenoids were also isolated from the culture medium of Aspergillus insuetus. nih.gov While some of the co-isolated compounds, such as insuetolides A-C, strobilactone A, and (E,E)-6-(6',7'-dihydroxy-2',4'-octadienoyl)-strobilactone A, exhibited antifungal activity against Neurospora crassa or mild cytotoxicity towards MOLT-4 human leukemia cells, this compound itself was not reported to possess significant activity in these particular assays. nih.gov The chemical investigation of fungi, like Aspergillus insuetus, has been a fruitful area of research, leading to the discovery of numerous compounds with diverse bioactivities, including other drimane sesquiterpenes. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C15H24O4
Molecular Weight 268.34 g/mol
CAS Number 1175543-03-9
Source Organism Aspergillus insuetus

This data is compiled from publicly available chemical databases. chemfaces.com

Broader Significance of Research on Highly Oxygenated Drimane Sesquiterpenoids

The research into highly oxygenated drimane sesquiterpenoids, such as this compound, carries a broader significance that extends beyond the properties of a single molecule. This class of natural products is renowned for its wide array of potent biological activities, making them attractive targets for drug discovery and development. nih.govresearchgate.net

Fungi, in particular, have been identified as a rich source of structurally diverse drimane-type sesquiterpenoids. cjnmcpu.comcjnmcpu.com These compounds often feature various oxidative patterns, which contribute to their diverse pharmacological functions. cjnmcpu.com The academic exploration of these fungal metabolites has unveiled compounds with significant potential in several therapeutic areas:

Antifungal and Antimicrobial Activity: Many drimane sesquiterpenoids exhibit potent antifungal and antimicrobial properties, which is of critical importance in an era of increasing drug resistance. researchgate.net

Anti-inflammatory Effects: Research has demonstrated that certain drimane sesquiterpenes can significantly inhibit inflammatory responses. For instance, some have been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide-induced macrophage cells. nih.gov

Cytotoxic and Anticancer Potential: A significant number of drimane sesquiterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Their complex structures can offer novel mechanisms of action for cancer therapy.

Enzyme Inhibition: Some drimane sesquiterpenes have been identified as potent inhibitors of enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes. nih.gov

The structural complexity and stereochemical diversity of highly oxygenated drimane sesquiterpenoids also present interesting challenges and opportunities for synthetic chemists. The development of synthetic routes to these molecules can not only confirm their structures but also allow for the creation of analogues with potentially improved therapeutic properties. nih.gov

Q & A

Q. What are the primary natural sources and isolation methodologies for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene?

The compound is isolated from marine-derived fungi, notably Aspergillus insularis. A standard protocol involves:

  • Culturing the fungus in nutrient-rich media (e.g., potato dextrose broth).
  • Extracting metabolites using polar solvents like ethyl acetate (EtOAC) or dichloromethane (DCM).
  • Purification via silica gel chromatography or HPLC, guided by bioactivity assays or TLC monitoring .

Q. How is the molecular structure of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene characterized?

Structural elucidation employs:

  • Spectroscopy : 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HMBC) to resolve hydroxyl and ketone groups.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (C15_{15}H24_{24}O4_4, MW 268.35 g/mol).
  • X-ray crystallography (if crystalline) for stereochemical validation .

Q. What are the optimal solubility and storage conditions for this compound?

  • Solubility : Soluble in chlorinated solvents (DCM, chloroform), DMSO, and acetone.
  • Storage : Stable at 4°C short-term; long-term storage at -4°C in airtight, light-protected containers to prevent oxidation .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the bioactivity of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene?

Focus on its role as a secondary metabolite:

  • Enzyme inhibition assays : Test interactions with prostaglandin synthases (e.g., PGF2α_{2α} synthase) using recombinant enzymes and substrate analogs.
  • Gene expression profiling : RNA-seq or qPCR to assess its impact on hypoxia-inducible factors (e.g., HIF-2α) or autophagy pathways .

Q. How can synthetic routes be optimized for this compound?

Inspired by drimane sesquiterpene synthesis:

  • Key steps : Acid-catalyzed cyclization of farnesyl derivatives.
  • Catalysts : Use Cs2_2CO3_3 in DMF at 100–155°C for hydroxyl group retention.
  • Purification : Recrystallization from acetone/hexane mixtures .

Q. What analytical challenges arise in quantifying 2α,9α,11-Trihydroxy-6-oxodrim-7-ene in complex matrices?

  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 210–280 nm).
  • Validation : Spike-and-recovery experiments in biological samples (e.g., fungal extracts) to assess matrix effects.
  • Cross-reactivity : Confirm specificity via LC-MS/MS, distinguishing it from structural analogs (e.g., 3β,9α,11-trihydroxy-6-oxodrim-7-ene) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may stem from:

  • Source variability : Compare compounds isolated from different fungal strains (e.g., marine vs. terrestrial).
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for endotoxins in microbial extracts .

Q. What methodologies assess the compound’s stability under experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH dependence : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
  • Light sensitivity : Expose to UV/visible light and track photoproduct formation .

Q. How can metabolomic approaches elucidate its biosynthetic pathway?

  • Isotope labeling : Feed 13^{13}C-glucose to fungal cultures and trace incorporation into the drimane skeleton.
  • Gene cluster analysis : Mine fungal genomes for terpene synthase and cytochrome P450 genes .

Q. What in vitro models are suitable for toxicity profiling?

  • Cell viability assays : MTT or resazurin reduction in primary hepatocytes or HEK293 cells.
  • Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .

Methodological Notes

  • Contradictions in structural data : Cross-validate NMR assignments with synthetic analogs (e.g., 2α,11-dihydroxy-6-oxodrim-7-ene) to confirm stereochemistry .
  • Bioactivity validation : Use CRISPR-edited cell lines (e.g., HIF-2α knockouts) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.